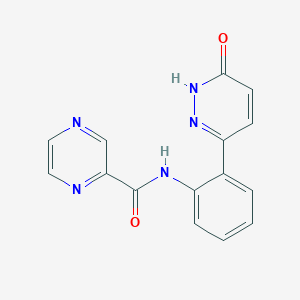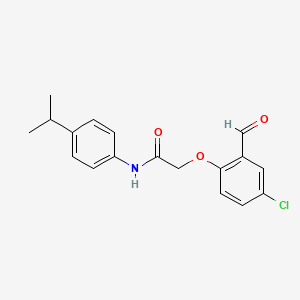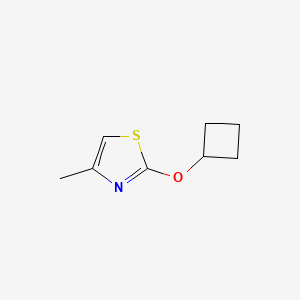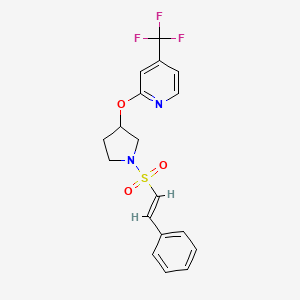
(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex organic molecule that includes a pyridine ring substituted with a trifluoromethyl group and an ether linkage to a pyrrolidine ring that is further modified with a styrylsulfonyl group. This structure suggests potential reactivity due to the presence of the sulfonyl and ether groups, as well as the aromatic system.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been synthesized from the sodium salt of 2-pyridinol and trifluoromethylsulfonyl chloride in dioxane . This reagent has been used for the ketone synthesis from carboxylic acids and aromatic hydrocarbons, indicating that similar methodologies could potentially be applied to the synthesis of the compound . The TFOP in trifluoroacetic acid is particularly noted for its ability to dehydrate benzoic acid and aromatic hydrocarbons to yield benzophenones .
Molecular Structure Analysis
The molecular structure of the compound likely involves significant conjugation due to the styrylsulfonyl group attached to the pyrrolidine ring. This conjugation could affect the reactivity and stability of the molecule. The regio- and stereochemistry of reactions involving similar styryl sulphone compounds have been studied, showing that the orientation of substituents on the sulphone can influence the site of reaction and the stereochemical outcome .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The styrylsulfonyl group could undergo reactions typical of sulfonyl compounds, such as sulfonyl addition reactions. The pyridine and pyrrolidine rings could also participate in various nucleophilic and electrophilic substitution reactions. The study of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene has shown that these types of compounds can undergo addition reactions with regiospecificity, which could be relevant to the compound .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the presence of the trifluoromethyl group would likely increase the compound's lipophilicity and could affect its boiling point and solubility. The aromatic nature of the compound suggests it might absorb UV light, which could be useful in spectroscopic analysis. The compound's reactivity with carboxylic acids and aromatic hydrocarbons, as seen with TFOP, suggests that it could be used in synthetic applications to create a variety of aromatic ketones .
Propiedades
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)15-6-9-22-17(12-15)26-16-7-10-23(13-16)27(24,25)11-8-14-4-2-1-3-5-14/h1-6,8-9,11-12,16H,7,10,13H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXHCHSDXOMYSK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2511178.png)
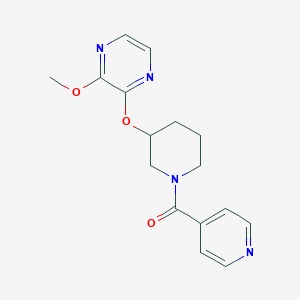
![ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2511180.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2511181.png)


![2,3-Dihydroxy-7-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2511187.png)
![(E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2511190.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)

